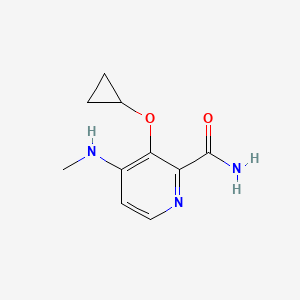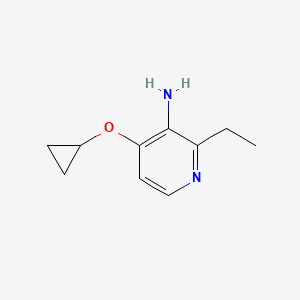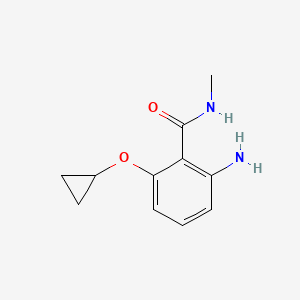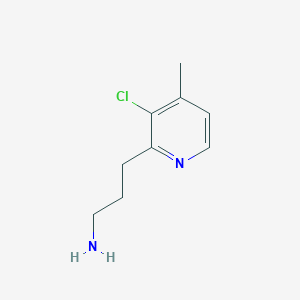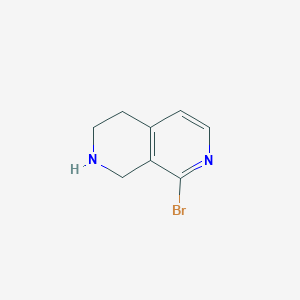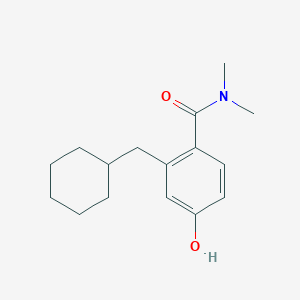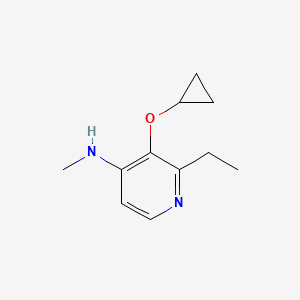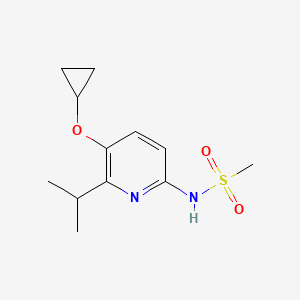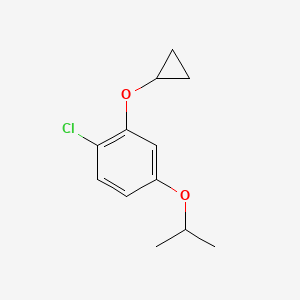
1-Chloro-2-cyclopropoxy-4-isopropoxybenzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Chloro-2-cyclopropoxy-4-isopropoxybenzene is an organic compound with the molecular formula C12H15ClO2. It is a derivative of benzene, where the benzene ring is substituted with a chlorine atom, a cyclopropoxy group, and an isopropoxy group. This compound is of interest in various fields of scientific research due to its unique structural features and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-Chloro-2-cyclopropoxy-4-isopropoxybenzene typically involves the substitution reactions of benzene derivatives. One common method is the Friedel-Crafts alkylation, where benzene is reacted with cyclopropyl and isopropyl halides in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction conditions often require anhydrous environments and controlled temperatures to ensure the desired substitution pattern .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as distillation and recrystallization are employed to obtain high-purity products.
化学反応の分析
Types of Reactions
1-Chloro-2-cyclopropoxy-4-isopropoxybenzene undergoes various types of chemical reactions, including:
Electrophilic Substitution: The benzene ring can participate in electrophilic substitution reactions, where the chlorine atom or the alkoxy groups can influence the reactivity and orientation of the incoming electrophile.
Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles in nucleophilic substitution reactions, leading to the formation of new derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the alkoxy groups, resulting in the formation of alcohols, ketones, or other functional groups.
Common Reagents and Conditions
Electrophilic Substitution: Reagents such as nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and halogens for halogenation are commonly used.
Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH) or potassium hydroxide (KOH) can facilitate the substitution of the chlorine atom.
Oxidation and Reduction: Oxidizing agents like potassium permanganate (KMnO4) and reducing agents like lithium aluminum hydride (LiAlH4) are employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nitration can yield nitro derivatives, while nucleophilic substitution can produce various substituted benzene compounds.
科学的研究の応用
1-Chloro-2-cyclopropoxy-4-isopropoxybenzene has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Medicine: Research into its potential pharmacological properties and its role as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism by which 1-Chloro-2-cyclopropoxy-4-isopropoxybenzene exerts its effects involves interactions with molecular targets such as enzymes and receptors. The presence of the chlorine atom and alkoxy groups can influence the compound’s binding affinity and reactivity. Pathways involved may include electrophilic aromatic substitution and nucleophilic attack, depending on the specific context of the reaction.
類似化合物との比較
Similar Compounds
1-Chloro-2-isopropoxybenzene: Similar structure but lacks the cyclopropoxy group.
1-Chloro-4-isopropoxybenzene: Similar structure but with different substitution pattern on the benzene ring.
1-Chloro-2,4-dimethoxybenzene: Similar structure but with methoxy groups instead of isopropoxy and cyclopropoxy groups.
Uniqueness
1-Chloro-2-cyclopropoxy-4-isopropoxybenzene is unique due to the presence of both cyclopropoxy and isopropoxy groups, which can impart distinct chemical and physical properties
特性
分子式 |
C12H15ClO2 |
|---|---|
分子量 |
226.70 g/mol |
IUPAC名 |
1-chloro-2-cyclopropyloxy-4-propan-2-yloxybenzene |
InChI |
InChI=1S/C12H15ClO2/c1-8(2)14-10-5-6-11(13)12(7-10)15-9-3-4-9/h5-9H,3-4H2,1-2H3 |
InChIキー |
FMRGOZKHBFZWKB-UHFFFAOYSA-N |
正規SMILES |
CC(C)OC1=CC(=C(C=C1)Cl)OC2CC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



